Product packaging for 4-Hydroxy-3-methylbenzenesulfonyl fluoride(Cat. No.:CAS No. 328-85-8)

4-Hydroxy-3-methylbenzenesulfonyl fluoride

Cat. No.: B14003835
CAS No.: 328-85-8
M. Wt: 190.19 g/mol
InChI Key: VWUZZTFOOGDELL-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbenzenesulfonyl fluoride is a useful research compound. Its molecular formula is C7H7FO3S and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FO3S B14003835 4-Hydroxy-3-methylbenzenesulfonyl fluoride CAS No. 328-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUZZTFOOGDELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308213
Record name 4-hydroxy-3-methylbenzenesulfonyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-85-8
Record name NSC202713
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-3-methylbenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Modification of the Aromatic Ring Substitution:

Positional Isomers: The relative positions of the hydroxyl and methyl groups can be altered. For example, starting with m-cresol (B1676322) or p-cresol (B1678582) would lead to different isomers of hydroxymethylbenzenesulfonyl fluoride (B91410), allowing for an investigation into the spatial requirements of the binding pocket.

Alkyl Group Variation: The methyl group could be replaced with other alkyl groups (e.g., ethyl, isopropyl, tert-butyl) to probe for steric tolerance and hydrophobic interactions.

Introduction of Other Substituents: Additional functional groups, such as halogens (F, Cl, Br), trifluoromethyl (-CF₃), cyano (-CN), or nitro (-NO₂), can be introduced onto the aromatic ring. nih.gov These modifications alter the electronic properties (e.g., pKa of the phenol) and steric profile of the molecule. Synthetic access to these analogues often involves starting from different substituted phenols or using modern cross-coupling methods on a suitably functionalized precursor (e.g., an aryl bromide or iodide). acs.org

Derivatization of the Sulfonyl Fluoride Moiety:the Sulfonyl Fluoride Group is an Excellent Electrophile for the Sulfur Vi Fluoride Exchange Sufex Reaction, a Click Chemistry Process That Allows for the Rapid and Efficient Synthesis of a Diverse Library of Derivatives Under Mild Conditions.nih.govthis is a Powerful Tool for Sar Exploration.

Synthesis of Sulfonamides: Reacting the sulfonyl fluoride (B91410) with a wide array of primary and secondary amines (R¹R²NH) yields a library of sulfonamides. theballlab.com This is the most common derivatization, as the sulfonamide functional group is a key feature in many marketed drugs. The amine component can be varied extensively to explore different sizes, shapes, and functionalities.

Synthesis of Sulfonate Esters: Reaction with various alcohols or phenols (R'OH) produces a library of sulfonate esters. acs.org

The table below outlines potential modifications for SAR studies.

Modification TypeStrategyExample Precursors/ReagentsPurpose of Modification
Positional Isomerism Use different cresol (B1669610) isomersm-Cresol (B1676322), p-cresol (B1678582)Probe spatial arrangement of functional groups
Alkyl Group Variation Start with different 2-alkylphenols2-Ethylphenol, 2-isopropylphenolInvestigate steric and hydrophobic interactions
Electronic Modification Introduce electron-donating or -withdrawing groups2-Chloro-6-methylphenol, 4-bromo-2-methylphenolModulate pKa of phenol (B47542) and electronic character of the ring
Sulfonamide Derivatization (SuFEx) React with diverse aminesAniline, piperidine, benzylamineExplore hydrogen bonding and steric fit in the active site
Sulfonate Ester Derivatization (SuFEx) React with diverse alcohols/phenolsEthanol, phenol, benzyl (B1604629) alcoholModify polarity and explore alternative interactions

By synthesizing and evaluating these analogues, researchers can build a comprehensive understanding of the SAR, leading to the design of more potent and selective molecules for a specific biological target.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 3 Methylbenzenesulfonyl Fluoride

Electrophilic Nature of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group (–SO₂F) is characterized by a sulfur atom in its highest oxidation state (+6), rendering it a potent electrophilic center. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the highly electronegative fluorine atom bonded to the sulfur. Despite this inherent electrophilicity, sulfonyl fluorides are known for their remarkable stability compared to their chloride counterparts. nih.gov They exhibit significant resistance to hydrolysis, thermolysis, and reduction. sigmaaldrich.com

This balance of stability and latent reactivity has made sulfonyl fluorides attractive reagents in various chemical fields, notably in the context of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. sigmaaldrich.com The reactivity of the sulfur center in 4-Hydroxy-3-methylbenzenesulfonyl fluoride is modulated by the substituents on the aromatic ring. The hydroxyl (–OH) and methyl (–CH₃) groups are both electron-donating, which can slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted or electron-deficient arylsulfonyl fluorides. Nevertheless, the sulfur atom remains susceptible to attack by strong nucleophiles, often requiring specific activation conditions to facilitate a reaction. nih.govtheballlab.com Activation can be achieved through various means, including the use of Lewis acids or organosuperbases, which enhance the electrophilic character of the sulfur atom and promote nucleophilic substitution. nih.govtheballlab.com

Nucleophilic Substitution Reactions Involving the Sulfonyl Fluoride Group

The electrophilic sulfur atom of the sulfonyl fluoride group is the primary site for nucleophilic attack. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur center, displacing the fluoride ion, which is a stable leaving group.

The reaction between sulfonyl fluorides and amines to form sulfonamides is a cornerstone of medicinal chemistry and organic synthesis. nih.govorganic-chemistry.org While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, their enhanced stability and selectivity make them valuable precursors. nih.govchemrxiv.org The reaction of this compound with primary or secondary amines yields the corresponding N-substituted sulfonamides.

The success and rate of this transformation are highly dependent on the electronic properties and steric hindrance of both the sulfonyl fluoride and the amine. theballlab.com Reactions involving electron-rich arylsulfonyl fluorides or weakly nucleophilic amines often require activation. theballlab.com Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been demonstrated to be effective catalysts, activating the sulfonyl fluoride towards nucleophilic attack. theballlab.com Alternatively, organosuperbases can be employed to promote the substitution. nih.gov

Table 1: Catalytic Systems for Sulfonamide Formation from Sulfonyl Fluorides
Catalyst/ActivatorAmine TypeGeneral ConditionsReference
Calcium Triflimide [Ca(NTf₂)₂]Wide array of sterically and electronically diverse aminestert-Amyl alcohol, 60 °C theballlab.com
1-Hydroxybenzotriazole (HOBt) and Silicon AdditivesBroad scope, including sterically hindered aminesAnhydrous DMSO, 25 °C chemrxiv.org
Organosuperbases (e.g., DBU)Heteroatom nucleophilesUsed to promote nucleophilic substitution nih.gov
No Catalyst RequiredHighly nucleophilic amines with electron-deficient sulfonyl fluoridesVaries theballlab.com

The mechanism generally involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. mdpi.com

Analogous to their reactions with amines, sulfonyl fluorides can react with alcohols and phenols to form sulfonate esters. This transformation is a common method for converting the hydroxyl group of an alcohol into a good leaving group for subsequent substitution or elimination reactions. libretexts.orgyoutube.com The reaction of this compound with an alcohol (R'–OH) or a phenol (B47542) (Ar'–OH) would yield the corresponding sulfonate ester.

The process typically involves the nucleophilic attack of the hydroxyl oxygen on the sulfur atom of the sulfonyl fluoride, with the concurrent or subsequent loss of a proton and the fluoride ion. youtube.com These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen fluoride (HF) that is formed. researchtrends.net The formation of sulfonate esters from phenols and sulfonyl chlorides is a well-established, efficient process, and similar reactivity is expected for sulfonyl fluorides, particularly with activation. researchtrends.netresearchgate.net The resulting aryl sulfonate esters are valuable intermediates in organic synthesis. researchtrends.net

Thiols (R–SH) are generally more nucleophilic than their corresponding alcohols and are known to react with various electrophiles. nih.gov It is expected that thiols will react with the electrophilic sulfur of this compound to form a thiosulfonate ester (Ar–SO₂–SR'). This reactivity is supported by the development of fluorine-thiol displacement reactions (FTDR), which leverage the high nucleophilicity of thiols to displace fluoride under mild basic conditions. springernature.com Fluorogenic reagents containing a sulfonyl fluoride moiety have been designed to react selectively and rapidly with thiols, underscoring the favorability of this reaction. researchgate.net The reaction proceeds via nucleophilic attack of the sulfur atom of the thiol on the sulfonyl sulfur center, displacing the fluoride ion.

Role of the Hydroxyl Group in Reactivity Modulation

The presence of the proximate hydroxyl and sulfonyl fluoride groups allows for the possibility of intramolecular hydrogen bonding. A hydrogen bond could form between the acidic proton of the hydroxyl group and one of the electronegative atoms of the sulfonyl fluoride group—either an oxygen atom or the fluorine atom. researchgate.net

OH···O=S Interaction: The formation of a six-membered ring through a hydrogen bond between the phenolic proton and a sulfonyl oxygen is plausible. researchgate.net Such interactions are known to drive supramolecular assembly and stabilize specific molecular conformations in other sulfonamides. mdpi.com

OH···F–S Interaction: The formation of an intramolecular OH···F hydrogen bond is also a possibility. nih.gov While fluorine is a weaker hydrogen bond acceptor than oxygen, such interactions have been demonstrated to occur, particularly when they lead to the formation of stable five- or six-membered rings. nih.govnih.gov

Electronic Effects on the Sulfonyl Fluoride Reactivity

The reactivity of the sulfonyl fluoride (-SO₂F) group in this compound is significantly modulated by the electronic properties of the substituents on the aromatic ring. The sulfur atom of the sulfonyl fluoride is electrophilic and is the site of nucleophilic attack in reactions such as the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govacs.org The rate and feasibility of these reactions are dictated by the electron density at this sulfur center, which is in turn influenced by the combined inductive and resonance effects of the hydroxyl (-OH) and methyl (-CH₃) groups.

The methyl group at the meta position (position 3) relative to the sulfonyl fluoride exerts a weak +I (inductive) effect and a hyperconjugative effect, both of which are electron-donating. This further contributes to a slight increase in electron density on the ring, reinforcing the deactivating effect of the hydroxyl group on the sulfonyl fluoride's reactivity.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these electronic influences. wikipedia.orglibretexts.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a particular reaction to these effects. wikipedia.orglibretexts.org For reactions involving nucleophilic attack on the sulfonyl group, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it. wikipedia.org

The hydroxyl group has a σₚ value of -0.37, and the methyl group has a σₘ value of -0.07. The cumulative electronic effect of these substituents on the reactivity of the sulfonyl fluoride group is strongly electron-donating, which reduces the electrophilicity of the sulfur atom. Consequently, this compound is expected to be significantly less reactive towards nucleophiles compared to benzenesulfonyl fluorides bearing electron-withdrawing groups. acs.org This reduced reactivity necessitates the use of catalysts or harsher reaction conditions to facilitate its derivatization via SuFEx chemistry. nih.govsemanticscholar.org

Table 1: Hammett Constants and Electronic Effects of Substituents
SubstituentPositionInductive Effect (σI)Resonance Effect (σR)Total Hammett Constant (σ)Effect on Sulfonyl Fluoride Reactivity
-OHpara (4)Electron-withdrawingStrongly electron-donating-0.37Deactivating
-CH₃meta (3)Weakly electron-donatingN/A-0.07Weakly deactivating
-SO₂F-Strongly electron-withdrawingStrongly electron-withdrawingσₚ = +0.92 (for -SO₂Me)Electrophilic Center

Influence of the Methyl Group on Aromatic System Reactivity

While the electronic effects discussed previously pertain to the reactivity of the sulfonyl fluoride group, the substituents also govern the reactivity of the aromatic ring itself toward further functionalization, such as electrophilic aromatic substitution. The directing influence of the existing groups determines the position of any incoming electrophile.

The groups on the this compound ring are:

-OH (hydroxyl): A powerful activating group and an ortho-, para-director.

-CH₃ (methyl): A weak activating group and an ortho-, para-director.

-SO₂F (sulfonyl fluoride): A strong deactivating group and a meta-director.

Position C2: Ortho to both -OH and -CH₃, and ortho to -SO₂F.

Position C5: Ortho to -OH and meta to both -CH₃ and -SO₂F.

Position C6: Para to -CH₃, meta to -OH, and ortho to -SO₂F.

The directing effects can be summarized as follows:

-OH group directs to: C2 and C5 (its ortho positions, as para is blocked).

-CH₃ group directs to: C2 and C6 (its ortho positions, as para is blocked).

-SO₂F group directs to: C5 (its meta position).

Considering these influences, the most likely position for electrophilic attack is C5, as it is strongly activated (ortho) by the dominant hydroxyl group and is also the meta-position favored by the deactivating sulfonyl fluoride group. Position C2 is also activated by both the hydroxyl and methyl groups, but substitution here would experience greater steric hindrance due to its position between two substituents. Therefore, the methyl group helps to channel electrophilic substitution primarily to the C5 position by reinforcing the activation pattern alongside the hydroxyl group.

Table 2: Regiochemical Influence of Substituents on Electrophilic Aromatic Substitution
Position on RingInfluence from -OH (at C4)Influence from -CH₃ (at C3)Influence from -SO₂F (at C1)Overall Likelihood of Substitution
C2Activating (ortho)Activating (ortho)Deactivating (ortho)Possible, but sterically hindered
C5Strongly Activating (ortho)Neutral (meta)Favored (meta)Most Favorable
C6Neutral (meta)Activating (para)Deactivating (ortho)Less Favorable

Radical Chemistry of Sulfonyl Fluorides and Potential for this compound

Beyond ionic pathways, sulfonyl fluorides can participate in reactions involving radical intermediates. The generation of fluorosulfonyl radicals (FSO₂•) or aryl sulfonyl radicals (ArSO₂•) opens up alternative synthetic routes. rsc.org These radicals can be formed from various precursors, such as sulfonyl hydrazides, through processes like single-electron transfer (SET) often mediated by photoredox or electrochemical methods. researchgate.netnih.govacs.org For example, the fluorination of sulfonyl hydrazides with agents like Selectfluor can proceed through a free-radical pathway. researchgate.net

For this compound, participation in radical chemistry presents unique possibilities and challenges. The sulfonyl fluoride moiety itself could potentially be involved in radical reactions analogous to other arylsulfonyl fluorides. However, the phenolic hydroxyl group is a critical factor. Phenols are well-known radical scavengers, capable of donating their hydrogen atom to quench radical species, which could inhibit desired radical chain reactions.

Conversely, the phenol moiety itself could be oxidized under certain conditions to form a phenoxy radical. This could lead to alternative reaction pathways, such as radical-radical coupling or polymerization. The presence of radical scavengers has been shown to reduce the efficacy of some electrochemical processes for forming sulfonyl fluorides, substantiating the involvement of radical intermediates in S-F bond formation. nih.govacs.org

Therefore, the potential for this compound in radical chemistry is twofold:

Participation via the Sulfonyl Fluoride Group: It could act as a precursor to an aryl sulfonyl radical for subsequent addition or coupling reactions, provided the reaction conditions are compatible with the phenol group.

Participation via the Phenol Group: The phenol could act as a radical scavenger, terminating radical processes, or it could be oxidized to a phenoxy radical, leading to a different set of products.

The specific outcome would be highly dependent on the reaction conditions, including the choice of radical initiator, solvent, and temperature, which would determine the relative rates of radical formation at the sulfur center versus interaction with the phenolic proton.

Reaction Kinetics and Thermodynamic Considerations in Derivatization

The derivatization of this compound predominantly involves the SuFEx reaction, where a nucleophile displaces the fluoride from the sulfur atom. nih.gov The kinetics of this process are highly dependent on several factors.

Kinetics: The rate of derivatization is influenced by:

Nucleophile Strength: Stronger, more reactive nucleophiles will react faster. For example, primary amines are common nucleophiles in SuFEx reactions.

Catalysis: Due to the stability of the S-F bond and the deactivating electronic effects of the -OH and -CH₃ groups, catalysis is generally required. Common catalysts include organic bases (e.g., DBU, tetramethylguanidine) or Lewis acids, which activate the sulfonyl fluoride group, making the sulfur atom more electrophilic and facilitating nucleophilic attack. nih.govsemanticscholar.org

Solvent: The choice of solvent can significantly impact reaction rates by stabilizing intermediates and transition states. Aprotic polar solvents like DMSO or DMF are often employed.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. However, side reactions can also be accelerated.

Kinetic studies on the derivatization of substituted arylsulfonyl fluorides show a clear dependence on the electronic nature of the ring substituents. As established, the electron-donating hydroxyl and methyl groups on this compound slow down the rate of nucleophilic substitution compared to unsubstituted or electron-deficient arylsulfonyl fluorides. The reaction progress can be monitored using techniques like HPLC or NMR spectroscopy to determine rate constants under various conditions. rsc.org

Table 3: Factors Influencing SuFEx Derivatization Kinetics
FactorInfluence on Reaction RateExample/Consideration for this compound
Electronic EffectsElectron-donating groups decrease the rate; electron-withdrawing groups increase the rate.-OH and -CH₃ groups are electron-donating, resulting in a slower reaction rate.
CatalystBases or Lewis acids are often required to activate the S-F bond.Use of tetramethylguanidine or Ca(NTf₂)₂ could be necessary to achieve reasonable conversion. nih.govsemanticscholar.org
NucleophileMore basic and less sterically hindered nucleophiles react faster.Reaction with primary amines would likely be faster than with hindered secondary amines.
TemperatureHigher temperatures increase the rate but may reduce selectivity.Moderate heating (e.g., 50-60 °C) may be required to drive the reaction to completion. rsc.orgchemrxiv.org

Applications of 4 Hydroxy 3 Methylbenzenesulfonyl Fluoride in Chemical Biology and Medicinal Chemistry Research

Development as Covalent Chemical Probes

Aryl sulfonyl fluorides have emerged as a versatile class of reactive groups for the development of covalent chemical probes. nih.govacs.org Their unique balance of stability and reactivity allows for the specific targeting of nucleophilic amino acid residues in proteins. acs.org

The sulfonyl fluoride (B91410) moiety (–SO₂F) can act as an electrophilic "warhead" that forms stable covalent bonds with several nucleophilic amino acid side chains, including tyrosine, lysine, serine, threonine, and histidine. acs.orgd-nb.info This reactivity makes compounds like 4-Hydroxy-3-methylbenzenesulfonyl fluoride potential tools for site-specific protein modification. The strategy involves designing a molecule where the aryl sulfonyl fluoride is linked to a scaffold that directs the probe to a specific protein or a particular site on a protein. Upon binding, the sulfonyl fluoride group reacts with a nearby nucleophilic residue, leading to irreversible labeling.

The phenolic hydroxyl group and the methyl group on the aromatic ring of this compound can be strategically utilized to modulate the probe's binding affinity and specificity for a target protein through hydrogen bonding and hydrophobic interactions. This allows for the design of probes that can selectively target proteins of interest within a complex biological system. nih.gov

Aryl sulfonyl fluorides can be incorporated into various labeling methodologies for biomolecules. These probes can be functionalized with reporter tags such as fluorophores, biotin, or radioisotopes to enable the detection, visualization, and quantification of target biomolecules. researchgate.netmdpi.com For instance, a derivative of this compound could be synthesized to include a clickable handle, such as an alkyne or azide (B81097), allowing for subsequent bioorthogonal ligation to a reporter molecule.

One common application is in activity-based protein profiling (ABPP), where sulfonyl fluoride probes are used to identify and characterize active enzymes in complex proteomes. d-nb.info The reactivity of the sulfonyl fluoride can be tuned by altering the substituents on the aromatic ring, which in the case of this compound, the hydroxyl and methyl groups would influence its reactivity profile.

Probe Type Target Residues Application Reporter Tags
Aryl Sulfonyl FluorideTyrosine, Lysine, Serine, Threonine, HistidineSite-specific protein modification, Activity-based protein profiling (ABPP)Fluorophores, Biotin, Radioisotopes, Click handles

Role in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that utilizes the reactivity of sulfonyl fluorides and related S(VI)-F containing compounds. nih.govnih.gov This reaction has broad applications in synthesizing diverse molecular architectures. nih.govbohrium.com

The core of SuFEx chemistry is the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, typically a silyl ether of a phenol (B47542) or an alcohol, to form a stable sulfonate (R-SO₃-R') linkage. acs.org This reaction is often catalyzed by a base and is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups. researchgate.net

This compound, with its sulfonyl fluoride group, is a prime candidate for use as a building block in SuFEx reactions. The phenolic hydroxyl group could also participate in SuFEx reactions after conversion to its silyl ether, making the molecule a bifunctional linker for creating more complex structures. The reliability and orthogonality of SuFEx chemistry allow for the modular assembly of complex molecules, including polymers and dendrimers. ccspublishing.org.cnresearchgate.net

The biocompatibility of SuFEx reactions makes them highly suitable for bioconjugation applications. bohrium.com A molecule like this compound could be used to link biomolecules, such as proteins or nucleic acids, to other molecules or surfaces. For example, the sulfonyl fluoride could react with tyrosine residues on a protein to form a stable conjugate.

In materials science, SuFEx chemistry is employed to create novel polymers and functional materials. ccspublishing.org.cn The resulting sulfonate linkage is known for its high thermal and chemical stability. This compound could serve as a monomer or a cross-linker in the synthesis of polysulfonates, materials that can have unique optical and electronic properties.

SuFEx Component Reactant Linkage Formed Key Features
Aryl Sulfonyl Fluoride (e.g., this compound)Silyl Ether (of phenols/alcohols)Sulfonate (–SO₃–)High efficiency, High stability, Biocompatible, Wide scope

Research on Enzyme Inhibition Mechanisms

Aryl sulfonyl fluorides have a long history as inhibitors of various enzymes, most notably serine proteases. nih.govebi.ac.uk The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by the catalytic serine residue in the active site of these enzymes.

This reaction results in the formation of a stable sulfonyl-enzyme adduct, leading to irreversible inhibition of the enzyme's activity. ebi.ac.uk Phenylmethylsulfonyl fluoride (PMSF) is a classic example of a serine protease inhibitor that operates through this mechanism. wikipedia.org

Based on this established mechanism, this compound is expected to act as an irreversible inhibitor of serine proteases. The substituents on the aromatic ring can influence the inhibitor's potency and selectivity. The hydroxyl and methyl groups of this compound would interact with the enzyme's binding pocket, potentially conferring selectivity for certain proteases over others.

Furthermore, the sulfonyl fluoride moiety has been shown to inhibit other classes of enzymes, such as glutathione transferases, by targeting functional tyrosine residues in their active sites. nih.gov This suggests that this compound could have a broader range of enzyme targets beyond serine proteases. A structure-function study of analogues of 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF) demonstrated that the sulfonyl fluoride group was essential for the inhibitory activity against NADPH oxidase. nih.gov

Inhibitor Class Target Enzyme Class Mechanism of Inhibition Key Residue Targeted
Aryl Sulfonyl FluorideSerine ProteasesIrreversible covalent modificationCatalytic Serine
Aryl Sulfonyl FluorideGlutathione TransferasesCovalent modificationActive site Tyrosine
Aryl Sulfonyl FluorideNADPH OxidaseInterference with protein-protein bindingNot definitively identified, but affects interaction with p47phox and p67phox

Serine Protease Inhibition Studies

The this compound scaffold is part of the broader class of sulfonyl fluorides, which are well-established as irreversible inhibitors of serine proteases. wikipedia.orgnih.gov The mechanism involves the covalent modification of the hydroxyl group of a serine residue located within the enzyme's active site. wikipedia.orgscielo.br This reaction is highly specific and results in the formation of a stable sulfonyl-enzyme complex, rendering the enzyme inactive. scielo.brnih.gov

Analogues such as 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) and phenylmethylsulfonyl fluoride (PMSF) are classic examples used extensively in research to inhibit a range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. wikipedia.orgnih.govresearchgate.net For instance, AEBSF is a water-soluble inhibitor frequently used to prevent proteolytic degradation during protein purification. researchgate.net Studies have demonstrated the effectiveness of various sulfonyl fluoride derivatives in inactivating serine proteases found in lymphocyte granules, which can reduce the lytic activity of these immune cells. nih.gov The design of such inhibitors often involves creating derivatives to enhance specificity and potency against particular proteases. rsc.orgnih.gov

Table 1: Examples of Serine Proteases Inhibited by Sulfonyl Fluoride Compounds

Protease Inhibited Compound Class Research Context
Chymotrypsin Sulfonyl Fluorides General protease inhibition wikipedia.org
Trypsin Sulfonyl Fluorides General protease inhibition wikipedia.org
Thrombin Sulfonyl Fluorides General protease inhibition wikipedia.org
Plasmin Sulfonyl Fluorides General protease inhibition wikipedia.org
Kallikrein Sulfonyl Fluorides General protease inhibition wikipedia.org
Site-1-protease (S1P) AEBSF Cholesterol regulation studies wikipedia.org
Lymphocyte Granule Proteases Sulfonyl Fluorides Immunology, cytolytic activity nih.gov

Investigation of Covalent Binding Modes with Biological Targets

The core reactivity of this compound and related compounds lies in the sulfur(VI) fluoride exchange (SuFEx) reaction. nih.govacs.org This process involves the nucleophilic attack by an amino acid side chain on the sulfur atom of the sulfonyl fluoride group, leading to the displacement of the fluoride ion and the formation of a highly stable covalent bond. scielo.brnih.gov

While initially recognized for modifying serine residues in proteases, research has expanded to show that sulfonyl fluorides can also target other nucleophilic residues like lysine and tyrosine, depending on the local protein environment. rsc.orgacs.orgnih.gov The confined space of a protein's binding pocket can orient the sulfonyl fluoride warhead and enhance the reactivity of a nearby nucleophilic residue, enabling a proximity-induced reaction. researchgate.net This covalent engagement is essentially irreversible due to the stability of the resulting sulfonamide or sulfonate ester linkage. nih.gov This characteristic makes sulfonyl fluorides valuable probes for identifying and validating drug targets. rsc.org The ability to target residues other than the more common cysteine expands the scope of the "druggable" proteome. nih.govnih.gov

Enzymatic Assays for Characterization of Inhibitory Activity in Research Settings

Enzymatic assays are crucial for quantifying the inhibitory potency of compounds like this compound. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. A common method to determine inhibitory activity is to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.net

For irreversible inhibitors like sulfonyl fluorides, researchers also determine second-order inhibition rate constants (kobsd/[I]), which provide a measure of how quickly the inhibitor inactivates the enzyme. nih.gov Such kinetic analyses have been used to compare the efficacy of different sulfonyl fluoride derivatives against various proteases. nih.gov Furthermore, specialized assays can be employed to monitor the engagement of the inhibitor with its target enzyme within a complex biological mixture, such as a cell lysate, which is essential for validating the inhibitor's action in a more biologically relevant context. rsc.orgnih.gov

Scaffold and Intermediate in Rational Drug Design Research

The this compound structure serves as a valuable scaffold and intermediate in the rational design of targeted covalent inhibitors. rsc.orgacs.org Its sulfonyl fluoride "warhead" provides a reliable mechanism for irreversible binding, while the substituted phenyl ring offers a versatile platform for modification to achieve desired potency and selectivity. nih.gov

Design Principles for Irreversible Inhibitors

The primary design principle behind using the sulfonyl fluoride moiety is to achieve irreversible inhibition through covalent bond formation. wikipedia.org This approach offers several advantages, including prolonged duration of action and high potency. A key consideration in the design of these inhibitors is balancing the reactivity of the sulfonyl fluoride "warhead" with its stability. rsc.orgnih.gov The electrophile must be reactive enough to engage its target residue within the protein binding pocket but stable enough to avoid off-target reactions and degradation in aqueous physiological environments. rsc.orgnih.gov

Rational drug design efforts focus on modifying the scaffold to which the sulfonyl fluoride is attached. nih.gov These modifications aim to optimize non-covalent binding interactions with the target protein, which properly orients the warhead for the covalent reaction. This strategy enhances both the potency and selectivity of the inhibitor, ensuring it primarily reacts with the intended target. nih.govnih.gov The stability of the resulting sulfonamide product ensures that the inhibition is long-lasting. nih.gov

Table 2: Key Principles in Designing Sulfonyl Fluoride-Based Inhibitors

Design Principle Rationale Desired Outcome
Covalent Irreversible Binding Forms a stable bond with the target protein. Prolonged duration of action, high potency. wikipedia.orgnih.gov
Balanced Reactivity & Stability Warhead must be reactive enough to bind the target but stable in aqueous environments. Minimize off-target effects and degradation. rsc.orgnih.gov
Proximity-Induced Reactivity Non-covalent interactions orient the warhead for reaction with a specific residue. High selectivity for the intended biological target. researchgate.net
Targeting Non-Cysteine Residues Expands the range of proteins that can be targeted. Access to a wider portion of the druggable proteome. acs.orgnih.govnih.gov

Integration into Diverse Molecular Scaffolds for Library Synthesis

The this compound structure can be used as a building block in the synthesis of compound libraries for drug discovery screening. Its functional groups—the hydroxyl and the sulfonyl fluoride—allow for its integration into a wide variety of larger, more complex molecular scaffolds. nih.gov

For example, the hydroxyl group can be used as a handle for attachment to other molecules through ester or ether linkages. In fluorous synthesis techniques, sulfonyl-containing synthons are used in multicomponent reactions to efficiently construct complex molecules. nih.gov By attaching the sulfonyl fluoride-bearing scaffold to different chemical moieties, chemists can rapidly generate a large library of diverse compounds. These libraries can then be screened against various biological targets to identify novel inhibitors or probes for chemical biology research. nih.gov

Exploring Analogues for Target Identification and Validation

Creating analogues of this compound is a key strategy for identifying new biological targets and validating their roles in disease. rsc.org By systematically modifying the structure—for instance, by changing the substitution pattern on the aromatic ring—researchers can alter the compound's selectivity and reactivity. nih.gov

These analogues can be developed into chemical probes that are used in chemoproteomic experiments to map the targetable proteome. nih.gov Such probes often include a reporter tag (like an alkyne) that allows for the subsequent identification of proteins that have been covalently labeled by the sulfonyl fluoride warhead. This approach enables scientists to discover previously unknown binding partners for a particular molecular scaffold, thereby identifying new potential targets for therapeutic intervention. rsc.orgnih.gov Once a target is identified, these specific and potent covalent inhibitors serve as invaluable tools to validate its function in a biological context. rsc.org

Investigation of Protein–Ligand Interaction Dynamics

The study of protein-ligand interaction dynamics is crucial for understanding the molecular mechanisms of biological processes and for the rational design of therapeutic agents. Aryl sulfonyl fluorides, including compounds like this compound, serve as valuable chemical probes for these investigations due to their ability to form stable covalent bonds with specific amino acid residues within a protein's binding pocket. This covalent modification allows researchers to capture and analyze the binding event, providing insights into the dynamics of the interaction.

The formation of a covalent bond between an aryl sulfonyl fluoride and a target protein is a two-step process. nih.gov It begins with the non-covalent binding of the ligand to the protein, driven by intermolecular forces such as hydrogen bonding and hydrophobic interactions. This initial binding event is followed by the formation of a stable covalent bond, typically with nucleophilic residues like lysine, tyrosine, or histidine. acs.org The rate of this covalent modification is influenced by several factors, including the binding affinity of the ligand, the chemical reactivity of the sulfonyl fluoride group, and the specific protein environment. nih.gov

Various biophysical techniques are employed to study the dynamics of these interactions. Thermal shift assays, for instance, can be used to assess the stabilization of the protein upon ligand binding. nih.gov An increase in the melting temperature (ΔTm) of the protein in the presence of the ligand indicates a stabilizing interaction. nih.gov Furthermore, displacement assays can provide information on the binding affinity and kinetics of the interaction by measuring the ability of the covalent inhibitor to displace a known fluorescent probe from the protein's binding site. nih.gov

The following tables present hypothetical data based on typical findings in studies of aryl sulfonyl fluoride inhibitors to illustrate the types of information gathered in such investigations.

Table 1: Biophysical Data for Aryl Sulfonyl Fluoride Inhibitors

InhibitorTarget ProteinIC50 (µM)ΔTm (°C)
Compound AKinase 15.2+ 8.5
Compound BProtease 21.8+ 12.3
Compound CKinase 115.7+ 4.1
Compound DPhosphatase 30.9+ 15.6

This table showcases common biophysical data. IC50 values represent the concentration of inhibitor required to achieve 50% inhibition of the protein's activity. ΔTm indicates the change in the protein's melting temperature upon inhibitor binding, signifying the degree of stabilization.

Table 2: Kinetic Parameters for Covalent Inhibition

InhibitorTarget Proteink_inact/K_I (M⁻¹s⁻¹)
Compound AKinase 15,800
Compound BProtease 212,500
Compound CKinase 11,200
Compound DPhosphatase 325,000

This table presents the second-order rate constant (k_inact/K_I), which is a measure of the covalent modification efficiency of the inhibitor. A higher value indicates a more efficient covalent inhibitor.

By employing these and other advanced techniques, such as X-ray crystallography and NMR spectroscopy, researchers can gain a comprehensive understanding of the dynamic interactions between aryl sulfonyl fluorides and their protein targets. This knowledge is instrumental in the development of novel therapeutics and chemical probes for biological research.

Spectroscopic and Computational Studies on 4 Hydroxy 3 Methylbenzenesulfonyl Fluoride

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are fundamental to elucidating the structure, conformation, and electronic properties of molecules. The following sections describe the anticipated outcomes from various spectroscopic analyses of 4-Hydroxy-3-methylbenzenesulfonyl fluoride (B91410).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. wikipedia.org For 4-Hydroxy-3-methylbenzenesulfonyl fluoride, ¹H, ¹³C, and ¹⁹F NMR would provide definitive evidence for its structural arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, hydroxyl, and methyl protons. The three aromatic protons would appear as a complex multiplet system due to spin-spin coupling. The electron-donating hydroxyl and methyl groups, combined with the electron-withdrawing sulfonyl fluoride group, would influence their chemical shifts. The phenolic hydroxyl proton would likely appear as a broad singlet, and the methyl protons would present as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display seven unique signals, corresponding to the seven distinct carbon environments in the molecule. The carbon atom directly bonded to the sulfonyl fluoride group (C-1) would be significantly deshielded and appear at a high chemical shift. pdx.edu The carbons attached to the hydroxyl (C-4) and methyl (C-3) groups would also have characteristic shifts. The chemical shifts of carbons in fluoroalkyl sulfonyl fluoride groups are known to be influenced by the inductive effects of electronegative substituents. pdx.edu

¹⁹F NMR Spectroscopy: Given that the fluorine atom is bonded to the sulfur atom, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift for aryl sulfonyl fluorides typically appears in a characteristic range, often positive relative to the common reference standard CFCl₃. rsc.org For example, the ¹⁹F chemical shift for 4-methyl-benzenesulfonyl fluoride has been reported at +66.2 ppm. rsc.org The signal for this compound would be a singlet, as there are no adjacent nuclei that would cause significant spin-spin coupling, although long-range couplings can sometimes be observed. wikipedia.org

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityInferred Structural Information
¹H ~6.8 - 7.8MultipletsThree distinct aromatic protons on a substituted ring.
Variable (broad)SingletPhenolic hydroxyl proton, position dependent on solvent and concentration.
~2.2 - 2.5SingletThree protons of the methyl group attached to the aromatic ring.
¹³C ~110 - 1606 SignalsSix distinct aromatic carbons, with shifts influenced by -OH, -CH₃, and -SO₂F substituents. wisc.edu
~15 - 251 SignalMethyl group carbon.
¹⁹F +40 to +80SingletFluorine atom in an aryl sulfonyl fluoride environment. rsc.org

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. chemguide.co.uk

For this compound (C₇H₇FO₃S), the exact molecular weight is 190.01 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) confirming this mass.

The fragmentation of the molecular ion would be expected to follow pathways characteristic of aromatic sulfonyl compounds and phenols. libretexts.org Plausible fragmentation mechanisms include:

Loss of the sulfonyl fluoride group: Cleavage of the C-S bond to lose a ·SO₂F radical, resulting in a phenol-derived cation.

Loss of sulfur dioxide: A common fragmentation pathway for sulfonyl compounds is the elimination of a neutral SO₂ molecule.

Benzylic cleavage: Loss of a hydrogen radical or a methyl radical from the aromatic ring.

Ring cleavage: More complex fragmentation of the aromatic ring itself.

It has been noted in studies of related compounds that fluorine atoms can sometimes migrate during the fragmentation process, which can lead to complex spectra. researchgate.net

m/z Value (Proposed)Lost FragmentProposed Ion Structure
190-[C₇H₇FO₃S]⁺ (Molecular Ion)
126SO₂[C₇H₇FO]⁺
107·SO₂F[C₇H₇O]⁺
91H₂O + CO[C₆H₇]⁺ (Tropylium ion variant)
83·F[C₇H₇O₃S]⁺

Key expected vibrational modes include:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group involved in hydrogen bonding. ijaemr.com

Aromatic C-H Stretch: Multiple weak to medium bands appearing just above 3000 cm⁻¹. mdpi.com

S=O Stretches: Two very strong and distinct bands in the IR spectrum are expected for the asymmetric and symmetric stretching of the sulfonyl group (O=S=O), typically around 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

C=C Ring Stretches: Several bands of variable intensity in the 1400-1650 cm⁻¹ region, characteristic of the aromatic ring. mdpi.com

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region, associated with the phenolic C-O bond. ijaemr.com

S-F Stretch: A strong band expected in the 700-850 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending modes for the substituted aromatic ring would appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
O-H Stretch (H-bonded)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Methyl C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1400 - 1650Medium to Strong
S=O Asymmetric Stretch1350 - 1420Very Strong
S=O Symmetric Stretch1150 - 1200Very Strong
C-O Stretch1200 - 1300Strong
S-F Stretch700 - 850Strong
Aromatic C-H Out-of-Plane Bend700 - 900Strong

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy levels. For aromatic compounds like this compound, the observed absorptions are primarily due to π → π* transitions within the benzene (B151609) chromophore. hnue.edu.vn The benzene ring itself displays characteristic absorption bands (primary bands around 184 and 204 nm, and a secondary, fine-structured band around 256 nm). spcmc.ac.in

Substitution on the benzene ring significantly affects the position (λmax) and intensity of these bands. ijermt.org

Electron-Donating Groups (Auxochromes): The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating. They tend to shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity (a hyperchromic effect). spcmc.ac.in This is due to the interaction of the non-bonding electrons of the oxygen and the alkyl group's inductive effect with the π-system of the ring.

Electron-Withdrawing Groups: The sulfonyl fluoride (-SO₂F) group is electron-withdrawing and can cause a shift to shorter wavelengths (a hypsochromic or blue shift) relative to benzene. ijermt.org

The net effect on the spectrum of this compound will be a combination of these influences. The strong electron-donating character of the hydroxyl group is expected to dominate, resulting in a bathochromic shift of the primary and secondary benzene bands compared to unsubstituted benzenesulfonyl fluoride.

Advanced Structural Characterization Techniques

While a crystal structure for this compound has not been reported, its solid-state architecture can be predicted based on the principles of crystal engineering and the known behavior of substituted phenols. rsc.org

The most significant intermolecular interaction expected to govern the crystal packing is hydrogen bonding. researchgate.net The phenolic hydroxyl group is a strong hydrogen bond donor. The sulfonyl group contains two electronegative oxygen atoms that are excellent hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would be stabilized by strong, charge-assisted O-H···O=S hydrogen bonds. nih.gov

These interactions would likely direct the self-assembly of molecules into well-defined supramolecular structures, such as:

Hydrogen-bonded chains: Where molecules link head-to-tail.

Dimers or Tetramers: Forming cyclic synthons before extending into larger networks. nih.gov

3D Networks: Where multiple hydrogen bonds and other weaker interactions (such as C-H···O or C-H···F contacts) create a complex three-dimensional lattice. mdpi.com

The presence of both ortho- and di-ortho-substituents in phenols can introduce steric hindrance that influences the planarity and geometry of these hydrogen bonds. rsc.org The methyl group ortho to the hydroxyl group in the target molecule could play a role in directing the specific geometry of the hydrogen-bonding network.

Conformational Analysis in Solution and Solid States

In the solid state, crystal packing forces play a significant role in determining the preferred conformation. X-ray crystallography studies on analogous substituted benzene derivatives reveal that planar or near-planar conformations are often favored to maximize intermolecular interactions, such as hydrogen bonding and π-stacking, leading to a more stable crystal lattice. researchgate.net For this compound, it is anticipated that intermolecular hydrogen bonds involving the hydroxyl group and the oxygen atoms of the sulfonyl fluoride group would be a dominant factor in the crystal packing.

In solution, the molecule possesses greater conformational flexibility. The equilibrium between different conformers is governed by a combination of steric and electronic effects. The orientation of the -SO2F and -OH groups can be influenced by solvent polarity. rsc.org Computational studies on similar molecules, like phenol (B47542) and its derivatives, have shown that while a planar conformer is often preferred, twisted conformations can also be populated, especially in the presence of bulky ortho substituents. rsc.org For this compound, the methyl group in the ortho position to the hydroxyl group and meta to the sulfonyl fluoride group can influence the rotational barrier of the hydroxyl group. The dynamic equilibrium between different rotational isomers in solution can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing chemical shifts and coupling constants. acs.org

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for elucidating the structural, electronic, and reactivity properties of molecules like this compound at an atomic level of detail.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its molecular geometry, vibrational frequencies, and electronic properties.

The distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. In a related molecule, 4-methylbenzenesulfonyl fluoride, DFT calculations have shown that the HOMO is primarily localized on the aromatic ring and the oxygen atoms of the sulfonyl group. smolecule.com The LUMO, on the other hand, is typically centered on the sulfonyl fluoride moiety, indicating its susceptibility to nucleophilic attack. The presence of the electron-donating hydroxyl and methyl groups on the benzene ring of this compound is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the ring.

DFT calculations can also be used to compute various reactivity descriptors, such as electronegativity, hardness, and the Fukui function, which help in predicting the most reactive sites within the molecule.

Molecular Dynamics Simulations for Conformational Space Exploration and Binding Interactions

Molecular Dynamics (MD) simulations offer a means to explore the conformational space of this compound and to study its interactions with biological macromolecules, such as proteins. By simulating the motion of atoms over time, MD can provide a detailed picture of the molecule's flexibility and its preferred orientations in different environments.

In the context of drug design, MD simulations are invaluable for understanding how a ligand like this compound binds to a target protein. These simulations can reveal the key amino acid residues involved in the binding, the role of water molecules, and the conformational changes that occur upon binding. nih.gov For instance, if this compound were to be investigated as an inhibitor of a specific enzyme, MD simulations could help in elucidating the binding mode and the stability of the ligand-protein complex. This information is crucial for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

For this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications to the core structure. Molecular descriptors for these analogues, which can be categorized as electronic, steric, and hydrophobic, would then be calculated. nih.govsciensage.info Multiple linear regression or more advanced machine learning algorithms are then used to build the QSAR model. chemijournal.com A statistically robust QSAR model could then guide the design of novel analogues of this compound with improved biological activity, for example, as enzyme inhibitors. The model might suggest, for instance, that increasing the hydrophobicity at a certain position or altering the electronic properties of the substituent groups could lead to enhanced potency. researchgate.net

Investigation of Non-Covalent Interactions (e.g., NBO, NPA analysis)

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are computational methods used to analyze these interactions in detail.

NBO analysis provides a picture of the localized bonding orbitals and lone pairs within a molecule. researchgate.net For this compound, NBO analysis can be used to investigate intramolecular hydrogen bonding between the hydroxyl group and the sulfonyl oxygen atoms. It can also quantify the extent of electron delocalization from the lone pairs of the oxygen and fluorine atoms to the antibonding orbitals of adjacent bonds, which contributes to the molecule's stability. nih.gov

NPA, on the other hand, provides a method for calculating the distribution of charge on the atoms of a molecule. The atomic charges obtained from NPA can be used to understand the electrostatic potential of the molecule and to predict its sites for electrophilic and nucleophilic attack. For this compound, NPA would likely show a significant negative charge on the oxygen and fluorine atoms and a positive charge on the sulfur atom, consistent with the high electronegativity of these elements.

Future Research Directions and Translational Perspectives for 4 Hydroxy 3 Methylbenzenesulfonyl Fluoride Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of sulfonyl fluorides has traditionally relied on methods that can involve harsh reagents and conditions, such as the use of highly toxic sulfuryl fluoride (B91410) (SO₂F₂) gas or corrosive potassium bifluoride (KHF₂). sciencedaily.comeurekalert.org Future research must prioritize the development of safer, more cost-effective, and environmentally friendly methods for the synthesis of 4-Hydroxy-3-methylbenzenesulfonyl fluoride.

Recent advancements in green chemistry offer promising avenues. For instance, protocols using potassium fluoride (KF) as the sole, less hazardous fluorine source are being developed. sciencedaily.comeurekalert.orgacs.org These methods often start from readily available and stable precursors like thiols or disulfides, using green oxidants to achieve the conversion to sulfonyl fluorides with non-toxic by-products such as sodium chloride and potassium chloride. sciencedaily.comeurekalert.orgacs.org Another sustainable approach involves performing the synthesis in water, an environmentally benign medium. digitellinc.com By employing surfactant-based catalytic systems, nucleophilic fluorination of sulfonyl chlorides has been successfully demonstrated, achieving high conversion rates. digitellinc.com Adapting these methodologies for the specific synthesis of this compound could significantly improve the accessibility and industrial scalability of the compound.

Precursor CompoundReagentsKey Advantage
Thiols / DisulfidesSHC5®, Potassium Fluoride (KF)Green process, non-toxic by-products (NaCl, KCl). sciencedaily.comeurekalert.org
Sulfonyl ChloridesSurfactant, Fluoride SourceEnables synthesis in water, an environmentally benign solvent. digitellinc.com
Sulfonic AcidsThionyl fluorideHigh yields from sulfonic acid sodium salts. researchgate.net
SulfonamidesPyry-BF4, MgCl₂, KFMild conditions and high chemoselectivity. researchgate.net

Expanding the Scope of SuFEx Chemistry with this compound

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, valued for its reliability, high yield, and biocompatibility. sigmaaldrich.comnih.gov Sulfonyl fluorides are key hubs in SuFEx, reacting with a variety of nucleophiles to form stable linkages. sigmaaldrich.com The unique structure of this compound, featuring a nucleophilic hydroxyl group and an electrophilic sulfonyl fluoride group, presents an intriguing bifunctional monomer for polymer science.

Future research should explore the polymerization of this compound to create novel polysulfonates or polyethersulfonates. The hydroxyl group can act as the nucleophile that reacts with the sulfonyl fluoride of another monomer, creating a head-to-tail polymer chain. The properties of the resulting polymers could be fine-tuned by leveraging the methyl group's influence on solubility and chain packing. These materials could find applications in advanced engineering plastics, membranes, or biomedical devices. Furthermore, the hydroxyl group serves as a convenient handle for post-polymerization modification, allowing for the attachment of other functional moieties.

Advanced Chemical Biology Tool Development Based on the Compound Scaffold

The sulfonyl fluoride moiety is a privileged electrophile in chemical biology, known for its ability to form stable covalent bonds with nucleophilic residues in proteins, such as serine, tyrosine, and lysine. nih.govenamine.net This reactivity makes it an excellent "warhead" for designing chemical probes and covalent inhibitors. nih.govnih.gov

The 4-hydroxy-3-methylphenyl scaffold of the compound offers a versatile platform for developing sophisticated chemical biology tools. The phenolic hydroxyl group can be used to modulate the reactivity of the sulfonyl fluoride or to establish key hydrogen-bonding interactions within a protein's binding pocket, enhancing affinity and selectivity. Future work should focus on synthesizing derivatives where the core scaffold is appended with reporter tags (e.g., fluorophores, biotin) or photo-crosslinkers. Such probes would be invaluable for activity-based protein profiling (ABPP), enabling the visualization and identification of enzyme targets in complex biological systems.

Deeper Mechanistic Understanding of Biological Interactions at a Molecular Level

While sulfonyl fluorides are known to react with several nucleophilic amino acid residues, the precise reactivity is context-dependent, influenced by the local protein microenvironment and the electronic properties of the sulfonyl fluoride itself. enamine.net The electron-donating hydroxyl and methyl groups on the aromatic ring of this compound are expected to modulate the electrophilicity of the sulfur center.

Future investigations should aim to quantify this reactivity profile. Detailed kinetic studies reacting the compound with various amino acid mimics would provide fundamental data on its intrinsic selectivity. Furthermore, structural biology techniques, such as X-ray crystallography, could be employed to visualize the covalent adducts formed between the compound and target proteins. nih.gov This would provide an atomic-level understanding of the interactions, revealing how the hydroxyl and methyl groups contribute to binding and orientation, thereby guiding the design of more potent and selective covalent modifiers.

Applications in Proteomics and Target Identification Research

A major challenge in drug discovery is the identification of the protein targets responsible for a compound's therapeutic effects. Covalent probes based on the sulfonyl fluoride scaffold are powerful tools for this purpose. nih.gov By incorporating an alkyne or azide (B81097) handle onto the this compound core, researchers can create probes for target identification via ABPP.

The workflow would involve treating cells or cell lysates with the probe, leading to covalent labeling of its protein targets. Subsequently, a reporter tag (e.g., biotin) can be attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry reaction. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry. This approach, applied with a this compound-based probe, could uncover novel binding partners and help elucidate new biological pathways, particularly for enzymes like serine proteases and hydrolases. digitellinc.comnih.gov

Development of Advanced Computational Models for Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, the development of predictive computational models could significantly accelerate research and development.

Future efforts should focus on creating quantum mechanical models to accurately predict the reactivity of the sulfonyl fluoride moiety towards different biological nucleophiles, taking into account the electronic influence of the ring substituents. Molecular docking and molecular dynamics (MD) simulations could be used to predict how derivatives of the scaffold would bind to specific protein targets. These in silico models would enable the virtual screening of large libraries of potential derivatives, prioritizing the synthesis of compounds with the highest predicted affinity and selectivity, thereby saving considerable time and resources.

Integration into High-Throughput Screening Libraries for Research Purposes

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast numbers of compounds for biological activity. nih.gov The inclusion of diverse and functionally unique scaffolds in screening libraries is crucial for finding novel hits. Sulfonyl fluorides are increasingly being incorporated into specialized covalent and fragment-based screening libraries. enamine.netstanford.edu

This compound and a curated set of its derivatives should be integrated into HTS libraries. ku.edu The compound's relatively small size and "drug-like" properties make it an excellent candidate for fragment-based screening. Its unique covalent reactivity profile opens up the possibility of discovering hits for challenging targets that have been intractable with traditional reversible inhibitors. The SuFEx chemistry platform is particularly well-suited for rapidly generating a large and diverse library of analogs around the core scaffold for HTS campaigns, accelerating the hit-to-lead process. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-hydroxy-3-methylbenzenesulfonyl fluoride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via sulfonation of 3-methylphenol followed by fluorination using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Key steps include temperature control (e.g., maintaining 0–5°C during sulfonation) and anhydrous conditions to minimize hydrolysis. Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity can be confirmed via HPLC (>98% peak area) and 1^1H-NMR (absence of extraneous peaks) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm aromatic substitution patterns and sulfonyl fluoride groups (e.g., sulfonyl fluoride protons appear as deshielded singlets).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 216.02).
  • FT-IR : Peaks near 1370–1400 cm1^{-1} (S=O stretching) and 800–850 cm1^{-1} (C-F stretching) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert gas (argon) in airtight containers at –20°C to prevent hydrolysis. Avoid contact with glassware due to potential fluoride corrosion; use PTFE-lined caps. Monitor degradation via periodic NMR or TLC analysis. Work in fume hoods with PPE (gloves, goggles) to mitigate skin/eye corrosion risks .

Advanced Research Questions

Q. What experimental approaches are used to investigate its role as a serine protease inhibitor?

  • Methodology :

  • Kinetic Assays : Measure inhibition constants (KiK_i) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) and varying inhibitor concentrations.
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., trypsin) to resolve binding modes.
  • SAR Studies : Modify the hydroxy/methyl substituents to assess steric and electronic effects on inhibitory potency .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodology :

  • Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell line viability, and incubation time.
  • Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate specific activity from nonspecific toxicity.
  • Meta-Analysis : Compare studies for methodological disparities (e.g., purity verification, fluorometric vs. colorimetric assays) .

Q. What strategies are effective for quantifying fluoride release during its decomposition in aqueous media?

  • Methodology :

  • Ion Chromatography : Quantify free fluoride ions using a Dionex ICS-5000 system with suppressed conductivity detection.
  • Fluoride-Selective Electrode : Calibrate with NaF standards (0.1–10 ppm) and account for pH interference using TISAB buffer .

Q. How can in vitro and in vivo toxicity profiles be systematically evaluated?

  • Methodology :

  • In Vitro : MTT/WST-1 assays on HEK293 or HepG2 cells, with ROS measurement via DCFH-DA fluorescence.
  • In Vivo : Acute toxicity studies in rodents (OECD 423 guidelines), monitoring organ histopathology (kidney, liver) and plasma fluoride levels .

Methodological Challenges & Data Interpretation

Q. What are the critical pitfalls in designing experiments involving sulfonyl fluoride reactivity?

  • Key Considerations :

  • Hydrolysis Control : Use aprotic solvents (e.g., DMF, THF) and avoid prolonged exposure to moisture.
  • Competitive Side Reactions : Competing sulfonate ester formation can occur if alcohols are present; monitor via LC-MS .

Q. How can computational modeling (e.g., DFT, molecular docking) enhance mechanistic understanding?

  • Approach :

  • Density Functional Theory (DFT) : Calculate electrophilicity indices to predict reactivity at the sulfonyl fluoride group.
  • Docking Simulations (AutoDock Vina) : Model interactions with protease active sites to guide inhibitor optimization .

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